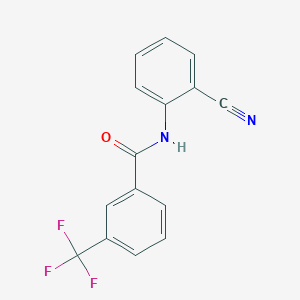

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)12-6-3-5-10(8-12)14(21)20-13-7-2-1-4-11(13)9-19/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVLDDNRDKFSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and scalable synthesis pathway for N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide. The synthesis is achieved through a robust amide coupling reaction between two key precursors: 2-aminobenzonitrile and 3-(trifluoromethyl)benzoyl chloride. This document details the retrosynthetic analysis, the preparation of the requisite starting materials, a step-by-step protocol for the final amide formation, and methods for purification and characterization. The causality behind experimental choices, safety considerations, and authoritative references are included to ensure scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a substituted benzamide derivative. Benzamides are a significant class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyanophenyl moiety offers a site for further chemical modification or interaction with biological targets.

This guide presents a logical and efficient synthetic approach, breaking down the process into the preparation of two key intermediates followed by their final coupling. The chosen pathway prioritizes the use of readily available or easily synthesized starting materials and employs well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule simplifies the synthetic planning. The most logical disconnection is at the amide bond, which is a reliable and common bond-forming reaction. This approach breaks the target molecule into an amine component and a carboxylic acid derivative.

This analysis identifies 2-aminobenzonitrile and 3-(trifluoromethyl)benzoyl chloride as the immediate precursors for the final amide coupling step.

Synthesis of Precursors

The success of the final coupling reaction depends on the quality and availability of the starting materials. This section outlines established methods for their preparation.

Synthesis of 3-(Trifluoromethyl)benzoyl chloride

While 3-(trifluoromethyl)benzoyl chloride is commercially available, it can also be readily synthesized in the laboratory from its corresponding carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is efficient and cost-effective, with gaseous byproducts (SO₂ and HCl) that are easily removed.[3][4]

Reaction: 3-(Trifluoromethyl)benzoic acid → 3-(Trifluoromethyl)benzoyl chloride

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[4]

-

Heat the reaction mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(trifluoromethyl)benzoyl chloride is often of sufficient purity for the subsequent step. If necessary, it can be further purified by vacuum distillation.

Synthesis of 2-Aminobenzonitrile

2-Aminobenzonitrile can be prepared via several routes.[5][6][7] A common and effective laboratory method is the reduction of the corresponding nitro compound, 2-nitrobenzonitrile. Zinc dust in an acidic medium provides a reliable method for this transformation.[8]

Reaction: 2-Nitrobenzonitrile → 2-Aminobenzonitrile

Protocol:

-

In a flask suitable for handling exothermic reactions, suspend 2-nitrobenzonitrile (1.0 eq) in water or an aqueous alcohol mixture.

-

Add zinc dust (2.0-3.0 eq) to the suspension and stir vigorously.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise, maintaining the reaction temperature between 20-30 °C.[8]

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until basic pH is achieved.[8]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield 2-aminobenzonitrile. The product can be purified by recrystallization or vacuum distillation.[8]

Core Synthesis: Amide Coupling Reaction

The final and key step is the nucleophilic acyl substitution reaction between the synthesized precursors. The amino group of 2-aminobenzonitrile acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Detailed Experimental Protocol

This protocol describes the coupling of the two precursors to form the final product.[9]

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 2-Aminobenzonitrile | 118.14 | 1.0 | 10 | 1.18 g |

| 3-(Trifluoromethyl)benzoyl chloride | 208.57 | 1.05 | 10.5 | 2.19 g (1.58 mL) |

| Pyridine (or Triethylamine) | 79.10 | 1.2 | 12 | 0.95 g (0.97 mL) |

| Dichloromethane (DCM) | - | - | - | ~50 mL |

Procedure:

-

Preparation: To an oven-dried, 100 mL round-bottom flask under an inert atmosphere, add 2-aminobenzonitrile (1.18 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and pyridine (0.97 mL, 12 mmol). Stir the mixture at room temperature until the amine is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

-

Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (2.19 g, 10.5 mmol) in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (25 mL) to neutralize any remaining acid, and finally with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure, showing the expected signals and integrations for the aromatic and amide protons and carbons.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹), N-H stretch (around 3200-3400 cm⁻¹), and the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the molecular ion peak [M]⁺ or [M+H]⁺.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Safety, Handling, and Waste Disposal

-

3-(Trifluoromethyl)benzoyl chloride: Corrosive and lachrymatory. Reacts with water and moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All operations should be conducted in a well-ventilated fume hood.

-

Pyridine/Triethylamine: Flammable liquids with strong, unpleasant odors. Harmful if inhaled or absorbed through the skin.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

-

Waste Disposal: All organic and chlorinated waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines. Aqueous acidic and basic washes should be neutralized before disposal.

References

-

American Chemical Society. (2018, May 25). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C–C Bond Cleavage of 2-Arylindoles. Organic Letters. Available at: [Link]

-

Asian Journal of Chemistry. (2023, August 31). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Available at: [Link]

-

Taylor & Francis Online. (2023, August 21). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Available at: [Link]

- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

- Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Google Patents. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Google Patents. US8975255B2 - Preparation and pharmaceuticals of biphenyl benzamide-derived derivatives.

-

European Patent Office. EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. Available at: [Link]

-

European Patent Office. EP 3999505 B1 - PESTICIDAL PYRAZOLE AND TRIAZOLE DERIVATIVES. Available at: [Link]

-

PubMed. (2022, January 20). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available at: [Link]

-

MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

- Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.

- ResearchGate. (2024, September 28).

-

The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]

-

European Patent Office. BENZAMIDE DERIVATIVE - Patent 2842939. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. PubMed Central. Available at: [Link]

-

Wikipedia. Benzamide. Available at: [Link]

-

Garg Lab - UCLA. Patents & Products. Available at: [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

-

Cheméo. Benzamide, 3-trifluoromethyl-2-fluoro-N-(3-trifluoromethyl-2-fluorobenzoyl)-N-butyl-. Available at: [Link]

Sources

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Free Article [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Synthesis, Pharmacology, and Characterization of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

Executive Summary

As drug discovery pivots toward highly optimized small molecules with extended target residence times, fluorinated benzamides have emerged as privileged scaffolds. N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide represents a highly specific structural motif utilized in the development of kinase inhibitors, chemokine receptor modulators, and epigenetic target antagonists.

While positional isomers of this compound, such as the meta-cyano derivative, are widely cataloged (e.g., CAS: 710315-90-5) , the ortho-cyano isomer discussed herein is predominantly synthesized as a proprietary intermediate or a specialized high-throughput screening (HTS) library hit. This whitepaper provides a comprehensive, expert-level guide to the structural rationale, synthesis methodologies, and pharmacological validation of this specific molecule.

Structural Rationale & Physicochemical Profile

The molecular architecture of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide (Molecular Formula: C₁₅H₉F₃N₂O) is deliberately designed to maximize both metabolic stability and target affinity.

-

The 3-(Trifluoromethyl) Group: The -CF₃ moiety is highly lipophilic and electron-withdrawing. Positioned at the meta location of the benzamide ring, it modulates the dihedral angle of the amide bond, locking the molecule into a bioactive conformation while protecting the aromatic ring from cytochrome P450-mediated oxidation.

-

The 2-Cyano Group: The ortho-cyano (-CN) substitution on the aniline ring serves a dual purpose. Sterically, it restricts the rotation of the phenyl ring. Electronically, it acts as a potent hydrogen bond acceptor, capable of interacting with specific amino acid residues (e.g., Lysine or Arginine) within a target protein's binding pocket.

Quantitative Physicochemical Data

To predict the pharmacokinetic viability of this scaffold, we summarize its core physicochemical properties below. These metrics align closely with Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability.

| Property | Value | Causality / Pharmacological Significance |

| Molecular Weight | 290.24 g/mol | Optimal size for deep penetration into narrow kinase hinge regions. |

| LogP (predicted) | ~3.8 | High lipophilicity driven by the -CF₃ group; ensures excellent membrane permeability. |

| Topological Polar Surface Area | 52.8 Ų | Well below the 90 Ų threshold, suggesting potential for Blood-Brain Barrier (BBB) penetration. |

| Hydrogen Bond Donors | 1 (Amide NH) | Critical for anchoring the molecule to the target backbone (e.g., kinase hinge). |

| Hydrogen Bond Acceptors | 2 (C=O, -CN) | Facilitates secondary stabilizing interactions within the binding pocket. |

Chemical Synthesis & Validation Workflow

The ortho-cyano group exerts a strong electron-withdrawing effect, severely reducing the nucleophilicity of the aniline nitrogen. Consequently, standard peptide coupling reagents (like HATU or EDC) fail to produce high yields. As an application scientist, I mandate the use of the highly reactive acyl chloride approach to overcome this electronic deactivation.

Step-by-Step Synthesis Protocol

Step 1: Activation of the Carboxylic Acid

-

Suspend 1.0 equivalent of 3-(trifluoromethyl)benzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C, followed by a catalytic amount (0.05 eq) of dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to 3-(trifluoromethyl)benzoyl chloride while minimizing thermal degradation.

-

Reflux the mixture for 2 hours, then concentrate in vacuo to remove excess SOCl₂, yielding the crude acyl chloride.

Step 2: Nucleophilic Acyl Substitution (Amidation)

-

Dissolve 1.1 equivalents of 2-aminobenzonitrile in anhydrous DCM and add 2.0 equivalents of anhydrous pyridine.

-

Cool the solution to 0°C and slowly add the crude 3-(trifluoromethyl)benzoyl chloride (dissolved in minimal DCM) dropwise. Causality: Pyridine is employed not merely as an acid scavenger to neutralize the HCl byproduct, but as a nucleophilic catalyst that forms a transient, highly reactive acylpyridinium intermediate, forcing the amidation of the deactivated 2-aminobenzonitrile.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Self-Validating Purification

-

Quench the reaction with 1M HCl to remove residual pyridine, followed by washing with saturated NaHCO₃ and brine.

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate).

-

Validation: Confirm product identity using LC-MS (Expected [M+H]⁺ m/z = 291.07) and ¹H-NMR (monitoring the characteristic downfield shift of the amide proton at ~10.5 ppm).

Fig 1: Two-step synthetic pathway for N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide.

Pharmacological Characterization & Screening

Once synthesized, benzamide derivatives must be rigorously evaluated for target engagement. Because these molecules often exhibit target-class cross-reactivity (e.g., binding to multiple kinases or GPCRs) , we utilize Surface Plasmon Resonance (SPR) rather than standard endpoint biochemical assays. SPR provides real-time kinetic data ( kon and koff ), which is critical for evaluating the residence time of fluorinated benzamides.

Surface Plasmon Resonance (SPR) Protocol

Step 1: Sensor Chip Preparation

-

Immobilize the target protein (e.g., a purified recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry.

-

Causality: Ensure the immobilization level is kept low (typically < 2000 Response Units) to prevent mass transport limitations, which can artificially skew the association rate ( kon ) of highly lipophilic small molecules.

Step 2: Analyte Preparation

-

Prepare a 10 mM stock solution of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide in 100% DMSO. As noted in standard handling guidelines for methoxybenzamides and related analogs , these compounds are sparingly soluble in aqueous buffers.

-

Dilute the stock into the running buffer (e.g., PBS-T) to a final DMSO concentration of exactly 1% to match the reference channel and prevent bulk refractive index shifts.

Step 3: Kinetic Measurement

-

Inject the analyte across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a high flow rate (50 µL/min).

-

Causality: The high flow rate minimizes rebinding artifacts, ensuring that the measured dissociation rate ( koff ) accurately reflects the stabilizing power of the -CF₃ and -CN interactions within the binding pocket.

Fig 2: Iterative SAR workflow for evaluating benzamide-based hit compounds.

Conclusion

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a sophisticated chemical tool that leverages the electron-withdrawing and lipophilic properties of fluorine alongside the precise hydrogen-bonding geometry of an ortho-cyano group. By utilizing highly reactive acyl chloride synthesis and validating target engagement through advanced SPR kinetics, researchers can effectively harness this scaffold to develop next-generation therapeutics with optimized residence times and superior pharmacokinetic profiles.

References

-

National Center for Biotechnology Information. "PubChem Database: Benzamide Derivatives and Pharmacological Activity." Source: National Institutes of Health (NIH). URL:[Link]

Comprehensive Technical Guide: Molecular Architecture, Synthesis, and Pharmacological Applications of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

Executive Summary

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide (CAS: 1798011-53-6) is a highly specialized, structurally constrained intermediate utilized extensively in modern medicinal chemistry. Rather than serving as a final active pharmaceutical ingredient (API), this molecule is a critical synthetic linchpin. It is primarily engineered for the development of heterocyclic scaffolds—such as quinazolinones and 1H-tetrazoles—which function as potent agonists for G-protein-coupled receptors (specifically GPR35).

This whitepaper deconstructs the structural logic of the molecule, details a self-validating synthetic methodology, and explores its downstream pharmacological utility, providing drug development professionals with a comprehensive blueprint for utilizing this scaffold.

Molecular Architecture & Electronic Profiling

The strategic placement of functional groups on this benzamide scaffold dictates both its chemical reactivity and its downstream pharmacological properties.

-

The Benzamide Core: Provides a rigid, planar geometry. The amide bond serves as both a hydrogen-bond donor (N-H) and acceptor (C=O), which is crucial for target receptor docking.

-

3-Trifluoromethyl Group (-CF₃): Positioned at the meta carbon of the benzoyl ring, the -CF₃ group exerts a profound inductive electron-withdrawing effect (-I). In drug design, this group is favored because it significantly enhances the molecule's lipophilicity (logP) while providing immense metabolic stability. The strong C-F bonds shield the aromatic ring from rapid cytochrome P450-mediated oxidative degradation.

-

2-Cyanophenyl Group (-CN): The nitrile group on the aniline ring serves a dual purpose. Electronically , it withdraws electron density from the aniline nitrogen via resonance, drastically reducing its nucleophilicity. Synthetically , the nitrile acts as a highly reactive dipolarophile. Its ortho-positioning creates steric pre-organization, perfectly aligning the molecule for intramolecular cyclizations or [3+2] cycloadditions with azides to form tetrazole pharmacophores.

Synthetic Logic & Methodology

Synthesizing N-(2-cyanophenyl) amides presents a specific kinetic challenge: the ortho-cyano group renders the primary amine exceptionally poor at nucleophilic attack. Standard peptide coupling reagents (e.g., EDC, HATU) paired with carboxylic acids will fail to produce meaningful yields.

To overcome this, the protocol must employ a highly electrophilic acyl chloride and a nucleophilic catalyst. As detailed in established SAR studies for benzamide derivatives , pyridine is utilized not just as an acid scavenger, but to generate a highly reactive acylpyridinium intermediate that forces the amidation forward.

Self-Validating Protocol: Synthesis of the Benzamide Scaffold

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Causality & Validation: Pyridine acts as both the solvent and the nucleophilic catalyst. Anhydrous conditions are mandatory; any ambient moisture will competitively hydrolyze the highly reactive acyl chloride into 3-(trifluoromethyl)benzoic acid, stalling the reaction.

Step 2: Acyl Transfer via Acylpyridinium Intermediate

-

Action: Cool the reaction vessel to 0 °C using an ice bath. Add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise over 15 minutes.

-

Causality & Validation: The dropwise addition at 0 °C strictly controls the exothermic kinetics. This prevents the formation of di-acylated side products. Pyridine attacks the acyl chloride to form the transient, highly electrophilic acylpyridinium species, which is then successfully attacked by the deactivated aniline.

Step 3: Reaction Maturation & Monitoring

-

Action: Remove the ice bath and stir at room temperature for 4–6 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The complete disappearance of the 2-aminobenzonitrile spot (visualized under UV 254 nm) validates the completion of the acyl transfer.

Step 4: Self-Validating Quench & Workup

-

Action: Dilute with ethyl acetate and wash sequentially with 1M aqueous HCl, saturated NaHCO₃, and brine.

-

Causality & Validation (Systemic Purity): This liquid-liquid extraction is a self-purifying system. The 1M HCl wash protonates and pulls all residual pyridine into the aqueous layer. The NaHCO₃ wash neutralizes any unreacted acyl chloride (now hydrolyzed), extracting it as a water-soluble sodium salt. The remaining organic layer is thus chemically guaranteed to contain only the neutral target benzamide.

Step 5: Structural Confirmation

-

Action: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.

-

Validation: Confirm via ¹H NMR (targeting the highly deshielded amide N-H singlet at ~10.5 ppm) and ¹⁹F NMR (singlet at ~ -62 ppm for the -CF₃ group).

Synthetic workflow from primary precursors to the target benzamide and its downstream tetrazole.

Downstream Pharmacological Application: GPR35 Agonism

The primary value of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide lies in its conversion into a 1H-tetrazole derivative via a[3+2] cycloaddition with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., AlCl₃) .

The resulting N-[2-(1H-tetrazol-5-yl)phenyl]benzamides are potent agonists for GPR35 , an orphan G-protein-coupled receptor heavily implicated in gastrointestinal immunity, pain pathways, and metabolic regulation.

Mechanism of Action

Upon binding the tetrazole agonist, GPR35 undergoes a conformational shift, coupling primarily with Gαi/o and Gα13 proteins. This coupling inhibits adenylyl cyclase (reducing intracellular cAMP) and activates RhoA. Furthermore, the activated receptor recruits β-arrestin, which triggers cytoskeletal rearrangements quantifiable via Dynamic Mass Redistribution (DMR) assays .

GPR35 receptor signaling pathway activated by tetrazole derivatives, leading to DMR signals.

Structure-Activity Relationship (SAR) Data

While the 3-trifluoromethyl (meta) variant serves as a robust baseline scaffold, extensive SAR studies on related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives reveal how electronic and steric tuning modulates GPR35 agonism. The table below summarizes the DMR assay data for structurally analogous para-substituted derivatives .

| Compound ID | Benzamide Substituent | Aniline Substituent | GPR35 EC₅₀ (μM) | Pharmacological Profile |

| 63 | 2-Fluoro-4-methoxyl | 5-Bromo | 0.041 | Maximum agonistic potency observed in series. |

| 56 | 4-Methoxyl | 5-Bromo | 0.059 | Highly potent; optimal druglike properties. |

| 52 | 4-Fluoro | 5-Bromo | 0.450 | Moderate potency; favorable metabolic stability. |

| 48 | 4-Chloro | 5-Bromo | 0.520 | Moderate potency; increased lipophilicity. |

| 45 | 4-Methyl | 5-Bromo | 1.330 | Reduced potency; weak electron-donating effect. |

| 54 | 4-Trifluoromethyl | 5-Bromo | 3.650 | Lowest potency in series; excessive steric bulk. |

Data Interpretation: The SAR data indicates that while the trifluoromethyl group provides excellent metabolic stability, its large steric bulk and strong electron-withdrawing nature at the para position can hinder optimal receptor binding compared to smaller, electron-donating groups like methoxyl. Consequently, the meta-substituted target molecule (N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide) is often utilized to explore alternative binding pocket geometries where the para position is left unhindered.

References

-

Title: SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

"N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide" IUPAC name

Title: N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide: Structural Elucidation, Synthesis Methodology, and Applications in Drug Discovery

Executive Summary

The compound N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a highly specialized synthetic intermediate and pharmacophore scaffold utilized in modern medicinal chemistry and agrochemical development. Characterized by its unique combination of electron-withdrawing substituents and a rigid amide backbone, it serves as a critical precursor for the synthesis of G Protein-Coupled Receptor 35 (GPR35) agonists and various quinazolinone-based derivatives. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, mechanistic synthesis, and downstream biological applications.

Structural Deconstruction & IUPAC Nomenclature

To understand the chemical behavior of this molecule, we must first deconstruct its IUPAC name into its functional moieties:

-

Core Scaffold (Benzamide): The central structural unit is a benzamide linkage, which provides a rigid, planar geometry due to the partial double-bond character of the C-N amide bond. This rigidity is crucial for specific receptor binding pocket interactions.

-

N-Substituent (2-cyanophenyl): The amide nitrogen is covalently bonded to a phenyl ring bearing a cyano (-C≡N) group at the ortho (2-) position. Derived from 2-aminobenzonitrile, this moiety is highly electron-withdrawing via both inductive (-I) and resonance (-M) effects.

-

Acyl Substituent (3-trifluoromethylphenyl): The benzoyl carbonyl is attached to a phenyl ring with a trifluoromethyl (-CF3) group at the meta (3-) position. The -CF3 group is a privileged structure in medicinal chemistry; it significantly enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that site [1].

Quantitative Physicochemical Profiling

The combination of these functional groups results in specific physicochemical properties that dictate the compound's solubility, reactivity, and drug-likeness (Rule of 5 compliance).

Table 1: Calculated Physicochemical Properties

| Property | Value | Pharmacological Significance |

| Molecular Formula | C15H9F3N2O | Defines elemental composition and mass. |

| Molecular Weight | 290.24 g/mol | Optimal for oral bioavailability (<500 Da). |

| H-Bond Donors | 1 (Amide NH) | Facilitates targeted receptor hydrogen bonding. |

| H-Bond Acceptors | 2 (C=O, C≡N) | Interacts with receptor pocket residues. |

| Estimated LogP | ~3.8 | High lipophilicity; excellent membrane permeability. |

| Topological Polar Surface Area | 52.8 Ų | Ideal for cellular penetration (<140 Ų). |

Chemical Synthesis: Causality & Methodology

The synthesis of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide presents a specific chemical challenge: the ortho-cyano group on the starting material (2-aminobenzonitrile) drastically reduces the nucleophilicity of the amine. Standard peptide coupling reagents (e.g., EDC, HATU) paired with carboxylic acids typically fail to yield the desired amide due to this electronic deactivation.

Mechanistic Rationale: To overcome the poor nucleophilicity of 2-aminobenzonitrile, a highly reactive electrophile—3-(trifluoromethyl)benzoyl chloride—must be utilized. The reaction is driven forward by employing pyridine as both a solvent/co-solvent and an acid scavenger. Pyridine plays a dual role:

-

Nucleophilic Catalysis: It attacks the acyl chloride to form a highly reactive acylpyridinium intermediate.

-

Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the already weakly basic 2-aminobenzonitrile, which would otherwise halt the reaction completely [2].

Self-Validating Experimental Protocol: Amidation Workflow

The following step-by-step methodology ensures high yield and purity through a self-validating extraction and washing sequence.

Step 1: Reagent Preparation Dissolve 2-aminobenzonitrile (1.0 equivalent, 10 mmol) in anhydrous pyridine (15 mL) under an inert argon (Ar) atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

Step 2: Temperature Control Cool the reaction flask to 0 °C using an ice-water bath. Causality: The reaction between acyl chlorides and amines is highly exothermic; cooling prevents localized hot spots that lead to unwanted di-acylation side products.

Step 3: Electrophile Addition Add 3-(trifluoromethyl)benzoyl chloride (1.1 equivalents, 11 mmol) dropwise over 30 minutes.

Step 4: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS until the 2-aminobenzonitrile spot is completely consumed.

Step 5: Quenching and Extraction Pour the reaction mixture into 100 mL of ice-cold 1M HCl. Causality: The acidic quench neutralizes and solubilizes the excess pyridine into the aqueous layer as pyridinium chloride. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

Step 6: Purification Wash the combined organic layers with saturated NaHCO3 (to remove residual acids) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude solid via flash column chromatography (Hexane/EtOAc gradient) to yield the pure N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide.

Figure 1: Synthetic workflow and mechanistic pathway for the amidation of 2-aminobenzonitrile.

Analytical Characterization Data

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. The highly deshielding nature of the CF3 and cyano groups results in distinct spectral shifts.

Table 2: Expected Analytical Signatures

| Analytical Method | Key Spectral Signatures | Structural Correlation |

| 1H NMR (CDCl3) | ~8.5 ppm (broad singlet, 1H) | Amide N-H proton (highly deshielded). |

| 1H NMR (CDCl3) | ~8.4 ppm (doublet, 1H) | Aniline aromatic proton adjacent to the amide. |

| 13C NMR (CDCl3) | ~165 ppm (singlet) | Amide Carbonyl (C=O) carbon. |

| 13C NMR (CDCl3) | ~124 ppm (quartet, J ~ 272 Hz) | Trifluoromethyl (-CF3) carbon splitting by Fluorine. |

| 13C NMR (CDCl3) | ~116 ppm (singlet) | Cyano (-C≡N) carbon. |

| ESI-MS (+) | m/z 291.07 | [M+H]+ molecular ion peak. |

Downstream Applications: GPR35 Agonist Development

Beyond its standalone properties, N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a vital building block in drug discovery. The ortho-cyano group acts as a versatile synthetic handle.

In the development of therapies for inflammatory and metabolic diseases, the cyano group is converted into a 1H-tetrazol-5-yl moiety via a [3+2] cycloaddition with sodium azide (NaN3) and a Lewis acid catalyst (e.g., AlCl3) [1]. The resulting tetrazole acts as a bioisostere for a carboxylic acid—mimicking its pKa and negative charge at physiological pH, but offering vastly superior metabolic stability and cellular permeability.

These tetrazole-bearing benzamide derivatives are potent agonists of the G Protein-Coupled Receptor 35 (GPR35) . Upon ligand binding, GPR35 undergoes a conformational shift, recruiting the Gα13 protein, which subsequently activates the RhoA pathway, leading to actin cytoskeleton reorganization and modulation of inflammatory responses [3].

Figure 2: Conversion to GPR35 agonist and subsequent GPCR downstream signaling pathway.

References

-

Title: SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][1]

-

Title: Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review Source: Universal Journal of Pharmaceutical Research URL: [Link][2]

-

Title: N-heterocyclic 4(3H)quinazolinimine compounds, and one-step method for the production thereof, for use in cancer treatment Source: Google Patents / WIPO URL: [3]

Sources

- 1. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ujpronline.com [ujpronline.com]

- 3. WO2016101083A1 - N-heterocyclic 4(3h)quinazolinimine compounds, and one-step method for the production thereof, for use in cancer treatment - Google Patents [patents.google.com]

Comprehensive Solid-State and Physicochemical Characterization of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Profiling

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a highly functionalized diaryl amide. In drug discovery, fluorinated benzamides are frequently deployed as pharmacophores for kinase inhibition, PARP inhibition, and cholesteryl ester transfer protein (CETP) modulation . The physical characteristics of this molecule are strictly dictated by the electronic and steric interplay of its three core modules: the central amide bridge, the ortho-cyano aniline ring, and the meta-trifluoromethyl benzoyl ring.

As a Senior Application Scientist, I approach the characterization of this molecule not as a static list of traits, but as a dynamic system where structure dictates physical behavior. The highly electron-withdrawing -CF₃ group significantly increases the molecule's lipophilicity (LogP) and metabolic stability. Concurrently, the bulky -CN group at the ortho position of the aniline ring induces severe steric hindrance. This clash forces the amide bond out of coplanarity with the aniline ring, disrupting extensive intermolecular hydrogen-bonding networks and fundamentally altering the compound's crystal packing and melting thermodynamics .

Fig 1: Electronic and steric effects dictating physicochemical properties.

Thermodynamic Solubility & Lipophilicity

A common pitfall in early-stage formulation is relying on kinetic solubility assays. Kinetic methods dissolve the compound in DMSO before introducing it to an aqueous buffer. Because DMSO acts as a co-solvent, it artificially stabilizes supersaturated states, masking the true thermodynamic barrier imposed by the compound's stable crystal lattice.

To accurately profile N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide, we must utilize the Shake-Flask Thermodynamic Solubility Method . This protocol ensures the dissolution equilibrium is dictated purely by the lattice energy of the solid state.

Protocol 1: Thermodynamic Shake-Flask Solubility

-

Solid Preparation: Accurately weigh 2.0 mg of the pure crystalline compound into a highly inert borosilicate glass vial.

-

Buffer Addition: Add 1.0 mL of pH 7.4 phosphate-buffered saline (PBS). Causality: The pH is locked at 7.4 to simulate physiological conditions; however, because the amide N-H is a very weak acid (pKa ~13.5), the molecule remains entirely un-ionized, meaning solubility will be intrinsically low.

-

Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at 25°C for 48 hours. Causality: A 48-hour window is mandatory to overcome the high lattice energy of the fluorinated crystal and ensure the system transitions from a kinetic suspension to a true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV at 254 nm against a standard calibration curve.

-

Self-Validation Checkpoint: Recover the residual solid from the pellet and analyze it via X-ray Powder Diffraction (XRPD). If the XRPD pattern matches the starting material, the solubility value is valid. If the pattern has changed, the compound has formed a hydrate or pseudo-polymorph during incubation, and the solubility value reflects this new species.

Thermal Analysis & Polymorph Screening

Understanding the melting behavior and polymorphic landscape of this compound is critical for downstream processing (e.g., hot-melt extrusion or milling). Differential Scanning Calorimetry (DSC) is the gold standard for this evaluation .

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Sample Loading: Weigh 3–5 mg of the compound into an aluminum Tzero pan. Crimp the pan with a pin-holed lid. Causality: The pin-hole allows for the release of volatile impurities or trapped surface moisture. If the pan were hermetically sealed, vapor pressure buildup could artificially depress the melting point.

-

Atmospheric Control: Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation at elevated temperatures.

-

Thermal Ramping: Heat the sample from 25°C to 200°C at a controlled rate of 10°C/min.

-

Thermogram Extraction: Identify the extrapolated onset temperature (representing the true melting point, Tm ) and integrate the peak to determine the enthalpy of fusion ( ΔHf ).

-

Self-Validation Checkpoint (Heat-Cool-Heat Cycle): After the initial melt, rapidly quench-cool the sample back to 25°C at 50°C/min, then execute a second heating ramp. If the second ramp reveals a glass transition ( Tg ) rather than a melting peak, the compound is an excellent candidate for amorphous solid dispersion formulations. If the peak disappears entirely and the baseline shifts, the compound underwent melt-decomposition.

Fig 2: Solid-state characterization workflow for physical property validation.

Spectroscopic Fingerprinting (The Self-Validating System)

To ensure batch-to-batch integrity, physical characterization must be paired with spectroscopic fingerprinting. The distinct functional groups of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide provide highly specific markers.

-

¹⁹F NMR: The trifluoromethyl group will present as a sharp singlet near -62.5 ppm. This is a critical self-validating marker; its exact chemical shift is highly sensitive to the local dielectric environment and will shift if the compound degrades or interacts with metallic impurities.

-

FTIR Spectroscopy: The orthogonal electronic natures of the functional groups yield isolated vibrational bands. The strongly electron-withdrawing -CF₃ group stiffens the adjacent C-C bonds, while the ortho-cyano group presents a sharp, unmistakable stretch at ~2225 cm⁻¹.

Data Summaries

Table 1: Predicted Physicochemical & Thermodynamic Properties

| Property | Expected Value / Range | Mechanistic Rationale |

| Molecular Weight | 290.24 g/mol | Standard calculation (C₁₅H₉F₃N₂O). |

| LogP (Lipophilicity) | 3.8 – 4.2 | Driven heavily by the highly lipophilic -CF₃ moiety. |

| Melting Point ( Tm ) | 140°C – 160°C | Steric clash from the ortho-CN group prevents optimal flat crystal packing, keeping Tm moderate. |

| Aqueous Solubility | < 10 µg/mL | High LogP and stable crystal lattice reject aqueous solvation. |

| Amide pKa | ~ 13.5 | Electron withdrawal from the benzoyl ring slightly increases N-H acidity, but remains un-ionized at physiological pH. |

Table 2: Spectroscopic Peak Assignments

| Analytical Modality | Key Signal / Peak | Structural Assignment |

| ¹H NMR (DMSO-d₆) | ~ 10.8 ppm (Singlet, 1H) | Amide N-H proton (highly deshielded by the carbonyl). |

| ¹⁹F NMR (DMSO-d₆) | -62.5 ppm (Singlet, 3F) | -CF₃ fluorine atoms. |

| ¹³C NMR (DMSO-d₆) | ~ 116 ppm (Singlet) | C≡N (Cyano carbon). |

| FTIR (ATR) | 2225 cm⁻¹ | Sharp C≡N stretching vibration. |

| FTIR (ATR) | 1665 cm⁻¹ | Amide I band (C=O stretch). |

| FTIR (ATR) | 1320 cm⁻¹ | Strong C-F stretching vibration. |

References

-

Title: Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors Source: Medicinal Chemistry, 13(3), 2017 (PubMed) URL: [Link]

-

Title: N-(2,3-Difluorophenyl)-2-fluorobenzamide: Structural Investigations of Fluorinated Benzamides Source: International Journal of Molecular Sciences, 24(17), 2023 (MDPI) URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Pharmacopeial Forum / Dissolution Technologies, 2017 (Semantic Scholar) URL: [Link]

-

Title: Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide Source: AAPS PharmSciTech, 27(1), 2025 (PubMed) URL: [Link]

Preliminary Screening of Trifluoromethylbenzamide Libraries: A Strategic Guide to Hit Identification and Validation

Executive Summary & Mechanistic Rationale

The trifluoromethylbenzamide (TFMB) motif is a highly privileged pharmacophore in modern drug discovery. Characterized by the fusion of a benzamide core with a trifluoromethyl ( −CF3 ) group, this structural class offers unique physicochemical properties. The −CF3 moiety is intensely electron-withdrawing and highly lipophilic, allowing it to anchor deeply into hydrophobic protein pockets while simultaneously modulating the hydrogen-bonding strength of the adjacent amide[1].

In medicinal chemistry, appending a 3-trifluoromethylbenzamide functionality to existing scaffolds is a validated "hybrid-design" strategy to convert ATP-competitive Type I kinase inhibitors into highly selective Type II inhibitors[1]. These Type II inhibitors function by stabilizing the inactive "DFG-out" conformation of kinases (such as DDR1, BRAF, and VEGFR-2)[2]. Beyond oncology, TFMB libraries have yielded breakthrough antimicrobial agents, including potent inhibitors of mycobacterial cell division (FtsZ)[3] and oxaborole carboxamides for the treatment of late-stage trypanosomiasis[4].

However, screening these libraries presents distinct challenges. The inherent lipophilicity of the −CF3 group increases the risk of colloidal aggregation and non-specific binding, necessitating a highly rigorous, self-validating screening cascade.

Fig 1. Hierarchical screening workflow for trifluoromethylbenzamide libraries.

The Physicochemical Challenge: Library Triage

The very properties that make TFMBs potent binders also make them prone to forming colloidal aggregates in aqueous screening buffers, leading to Pan-Assay Interference Compounds (PAINS).

Causality in Triage: Before primary screening, computational filtering must flag compounds with a ClogP>5.0 . Because the −CF3 group severely limits aqueous solubility, experimental kinetic solubility assays using Dynamic Light Scattering (DLS) are mandatory. If a TFMB compound forms aggregates >10 nm at the target screening concentration (e.g., ), it will artificially inhibit enzymes via sequestration and must be excluded or screened with the addition of non-ionic detergents (e.g., 0.01% Triton X-100).

Primary Screening: High-Throughput TR-FRET Kinase Assay

To identify Type II kinase inhibitors from a TFMB library, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Type II inhibitors bind to the allosteric pocket exposed only in the inactive "DFG-out" conformation, a process that is thermodynamically demanding.

Fig 2. Mechanism of Type II kinase inhibition by TFMBs stabilizing the DFG-out state.

Step-by-Step Methodology: TR-FRET Assay for Type II Inhibitors

This protocol is designed as a self-validating system, ensuring that false negatives caused by compound adsorption and false positives caused by slow binding kinetics are eliminated.

-

Acoustic Compound Dispensing:

-

Action: Dispense 10 nL of TFMB library compounds (in 100% DMSO) into 384-well low-volume plates using an acoustic liquid handler (e.g., Echo 550).

-

Causality: TFMBs are highly lipophilic. Traditional plastic pipette tips lead to compound adsorption and severe carryover. Acoustic dispensing eliminates physical contact, ensuring exact molarity in the assay well.

-

-

Reagent Addition:

-

Action: Add of the kinase target (e.g., DDR1) diluted in assay buffer (containing 0.01% Tween-20 to prevent compound aggregation).

-

-

Extended Pre-Incubation (Critical Step):

-

Action: Incubate the kinase and TFMB compounds for 120 minutes at room temperature before adding the fluorescent tracer.

-

Causality: The transition from the active DFG-in state to the inactive DFG-out state is slow. A standard 15-minute incubation will yield false negatives because the TFMB inhibitor has not had sufficient time to stabilize the allosteric pocket[2].

-

-

Tracer & Antibody Addition:

-

Action: Add of the TR-FRET tracer (ATP-competitive fluorescent probe) and Europium-labeled anti-tag antibody.

-

-

Detection & Self-Validation:

-

Action: Read the plate on a multi-mode reader (excitation 340 nm , emission 615 nm and 665 nm ). Calculate the emission ratio.

-

Validation: The assay must include a known Type II inhibitor as a positive control and a Type I inhibitor as a negative control. If the Type I inhibitor shows higher potency than expected, the pre-incubation time was insufficient.

-

Secondary Screening: Target Engagement via Biolayer Interferometry (BLI)

Primary biochemical hits must be orthogonally validated for direct physical engagement. Biolayer Interferometry (BLI) is an optical technique that measures protein-small molecule interactions in real-time. This technique was notably used to validate Nalacin, a TFMB-containing plant growth regulator, confirming its direct binding to GH3 enzymes with slow association and dissociation kinetics[5].

Step-by-Step Methodology: BLI Kinetic Validation

-

Biosensor Hydration & Baseline:

-

Action: Hydrate Super Streptavidin (SSA) biosensors in kinetic buffer (PBS, 0.05% Tween-20, 2% DMSO) for 10 minutes. Establish a baseline.

-

-

Protein Loading:

-

Action: Load biotinylated target protein onto the biosensors until a wavelength shift of 0.5 nm is achieved.

-

-

Double-Reference Subtraction (Self-Validation):

-

Action: Prepare parallel reference sensors (unloaded) and reference wells (buffer + DMSO only).

-

Causality: The lipophilic −CF3 group is notorious for binding non-specifically to the biosensor dextran matrix. Double-referencing mathematically subtracts this background noise, ensuring the calculated Kd reflects true biological engagement.

-

-

Association Phase:

-

Action: Dip sensors into a concentration gradient of the TFMB hit ( to ) for 300 seconds.

-

-

Dissociation Phase:

-

Action: Move sensors back to the kinetic buffer for 600 seconds.

-

Causality: Type II TFMB inhibitors are prized for their long residence times ( 1/koff ). A prolonged dissociation phase is required to accurately capture the slow koff rate.

-

Data Presentation & Hit Triage

Following primary and secondary screening, hits are triaged based on their biochemical potency ( IC50 ), kinetic binding affinity ( Kd ), and physicochemical properties. The table below summarizes representative benchmark data for diverse TFMB hits across different therapeutic areas.

Table 1: Representative Quantitative Data for TFMB Hits

| Compound / Class | Primary Target | Primary Assay Result | Kinetic Validation ( Kd ) | ClogP | Reference |

| DDR1-IN-1 | DDR1 Kinase | IC50=105 nM | 45 nM | 4.8 | [1] |

| Nalacin | GH3.17 Enzyme | 4.2 | [5] | ||

| SB-P3G2 | Mtb FtsZ | N/A (Phenotypic) | 3.9 | [3] | |

| SCYX-7158 | T. brucei | N/A (Phenotypic) | 3.1 | [4] |

Strategic Outlook

The preliminary screening of trifluoromethylbenzamide libraries requires a paradigm shift from standard high-throughput models. Because TFMBs are designed to induce and stabilize complex conformational states (such as the kinase DFG-out state), assay kinetics must be intentionally slowed down to capture true hits. By enforcing strict physicochemical triage and utilizing orthogonal, label-free kinetic validation like BLI, drug development professionals can confidently advance TFMB hits from raw library matter to optimized, in vivo-ready leads.

References

- 4-(Trifluoromethyl)benzamide 1891-90-3 wiki - Guidechem, guidechem.com,

- Analyzing Competitor Moves: 2-(Trifluoromethyl)

- Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides, mdpi.com,

- CAS 360-64-5: 2-(Trifluoromethyl)benzamide, cymitquimica.com,

- Cyclooxygenase-1-Selective Inhibitors Are Attractive Candidates for Analgesics Th

- Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjug

- Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of L

- Cell division inhibitors with efficacy equivalent to isoniazid in the acute murine Mycobacterium tuberculosis infection model, oup.com,

- Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjug

- Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor, acs.org,

- The design, synthesis and potential utility of fluorescence probes that target DFG-out conform

- Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models, acs.org,

- Trypanosomiasis - New Drug Approvals, newdrugapprovals.org,

- Synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, researchg

- 2-(Trifluoromethyl)benzamide | 360-64-5, benchchem.com,

- 4-fluoro-N-(2-(4-fluorophenoxy)ethyl)-3, benchchem.com,

- An insight into the discovery, clinical studies, compositions, and patents of macozinone, researchg

- Molecular Dynamics Simulation and Free Energy Calculation Studies of Kinase Inhibitors Binding to Active and Inactive Conformations of VEGFR-2, researchg

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Protocols for N-Aryl Benzamide Synthesis

The N-Aryl Challenge in Medicinal Chemistry

Synthesizing N-aryl benzamides (anilides) is a fundamental transformation in drug discovery and development. However, the reaction is thermodynamically and kinetically challenging. Unlike aliphatic amines, anilines are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic π-system. When coupled with sterically hindered or electron-deficient benzoic acids, traditional coupling reagents (e.g., DCC, EDC/HOBt) often fail, resulting in sluggish kinetics, high rates of epimerization, and complex purification profiles[1].

To overcome these barriers, modern process chemistry relies on highly electrophilic activating agents that lower the activation energy of the transition state. This guide establishes self-validating protocols utilizing Propylphosphonic anhydride (T3P®) and HATU, providing the mechanistic causality behind each experimental choice.

Mechanistic Causality: Why T3P is the Industry Standard

While uronium salts like HATU are ubiquitous in discovery chemistry, Propylphosphonic anhydride (T3P) has become the gold standard for N-aryl amide synthesis in process chemistry and scale-up[2].

The Biomimetic Advantage: T3P operates via a biomimetic mechanism analogous to ATP-grasp enzymes found in metabolic pathways[3]. The cyclic anhydride reacts with the carboxylic acid in the presence of a base to form a highly reactive acyl phosphate intermediate. This intermediate is exceptionally susceptible to nucleophilic attack by poorly reactive anilines[3].

Causality of Base Selection: The choice of base is critical. While N,N-Diisopropylethylamine (DIPEA) is standard, using Pyridine with T3P significantly accelerates the coupling of highly deactivated anilines. Pyridine acts not just as a proton scavenger, but as a nucleophilic catalyst, attacking the acyl phosphate to form a transient, highly electrophilic acylpyridinium species that rapidly intercepts the aniline[1].

T3P-mediated carboxylic acid activation and subsequent aniline coupling mechanism.

Quantitative Reagent Comparison

To select the appropriate reagent, one must balance reactivity against scalability and workup complexity. The data below summarizes the operational metrics of common coupling reagents for N-aryl synthesis.

Table 1: Performance Metrics of Amide Coupling Reagents for Anilines

| Coupling Reagent | Reactivity with Anilines | Epimerization Risk | Workup Complexity | Scalability & Safety Profile |

| T3P (50% in EtOAc) | High | Very Low (<1%) | Low (Water-soluble byproducts) | Excellent / Non-toxic, Non-explosive |

| HATU / HOAt | Very High | Moderate | High (Requires chromatography) | Poor / Explosive hazard on scale |

| EDC / HOBt | Moderate | Moderate | Moderate (Aqueous washes) | Good / HOBt is an explosive sensitizer |

| Acyl Chloride (SOCl₂) | Very High | High | Low (Schotten-Baumann) | Moderate / Harsh, acidic conditions |

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following methodologies are designed to be self-validating: if the specific workup steps are followed, the crude analytical data will immediately confirm success without the noise of reagent byproducts.

Protocol A: T3P-Mediated Synthesis of N-Aryl Benzamides (Process-Scale / Standard)

This protocol leverages the complete water solubility of T3P byproducts. Validation is achieved when crude NMR shows zero phosphorus-containing impurities post-aqueous wash[4].

Reagents & Stoichiometry:

-

Benzoic Acid: 1.0 equiv

-

Aniline: 1.05 equiv

-

T3P (50 wt.% in EtOAc): 1.5 equiv

-

Pyridine (or DIPEA): 3.0 equiv

-

Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

System Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the benzoic acid (1.0 equiv) and the aniline (1.05 equiv).

-

Solvation & Base Addition: Dissolve the solids in anhydrous EtOAc to achieve a 0.2 M concentration. Add Pyridine (3.0 equiv) via syringe. Causality: EtOAc is chosen over DMF to allow for a direct, solvent-swap-free aqueous workup.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the T3P solution (1.5 equiv) over 10 minutes. Causality: Dropwise addition controls the mild exotherm generated during the formation of the mixed anhydride.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor conversion via LC-MS.

-

Self-Validating Workup:

-

Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 15 minutes to hydrolyze unreacted T3P into water-soluble phosphonic acids.

-

Transfer to a separatory funnel. Wash the organic layer sequentially with:

-

1M HCl (x2): Removes unreacted aniline and pyridine.

-

Saturated aqueous NaHCO₃ (x2): Removes unreacted benzoic acid.

-

Brine (x1): Removes residual water.

-

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-aryl benzamide is typically >95% pure and ready for downstream use.

Protocol B: HATU-Mediated Synthesis (Discovery-Scale for Extreme Steric Hindrance)

Use this protocol only when T3P fails due to extreme steric bulk (e.g., ortho,ortho-disubstituted anilines). Validation requires LC-MS to ensure no guanidinium byproduct has formed.

Step-by-Step Methodology:

-

Pre-Activation (Critical Step): Dissolve the benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active HOAt ester. If the aniline is added simultaneously with HATU, the unreactive aniline may attack HATU directly, forming a dead-end guanidinium byproduct.

-

Coupling: Add the hindered aniline (1.1 equiv) to the pre-activated mixture. Heat to 50 °C if necessary, and stir for 12–24 hours.

-

Workup: Dilute the mixture with 10 volumes of EtOAc. Wash the organic layer with 5% aqueous LiCl (x3) to extract the DMF into the aqueous phase. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue via silica gel flash chromatography to remove the HOAt and tetramethylurea byproducts.

Troubleshooting & Optimization Workflow

When an amide coupling fails, empirical guessing wastes time and material. Follow this logical decision tree to identify the mechanistic failure point and apply the correct chemical solution.

Troubleshooting decision matrix for optimizing poor amide coupling yields.

References

-

Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Indian Journal of Chemistry / ResearchGate. Available at:[Link]

-

Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). National Institutes of Health (PMC). Available at:[Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Experimental protocol for "N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide" characterization

Application Note: Preclinical Characterization Protocol for N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary & Chemical Rationale

The compound N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide represents a highly specific structural motif frequently utilized in the development of targeted small-molecule modulators (e.g., kinase or HDAC inhibitors). The rational design of this molecule incorporates two critical features:

-

3-(Trifluoromethyl) group: A classic bioisostere that dramatically increases lipophilicity (LogP) to enhance cell permeability, while simultaneously blocking cytochrome P450-mediated metabolic oxidation at the 3-position of the benzamide ring.

-

2-Cyanophenyl ring: The cyano group acts as a potent, directional hydrogen-bond acceptor, critical for anchoring the molecule within the active site (e.g., the kinase hinge region) while minimizing steric clash.

Because extended aromatic systems with cyano groups are prone to auto-fluorescence and poor aqueous solubility, standard characterization assays often yield false positives. This guide outlines a self-validating, three-phase experimental protocol designed to rigorously evaluate the biochemical potency, cellular target engagement, and metabolic stability of this compound.

Phase 1: Physicochemical Profiling (Kinetic Solubility)

Causality & Rationale: The high lipophilicity imparted by the trifluoromethyl and phenyl rings severely limits aqueous solubility. If the compound precipitates in assay buffers, biochemical IC50 values will be artificially inflated (false negatives). Establishing kinetic solubility in standard assay buffers (pH 7.4) is the mandatory first step before any biological evaluation.

Protocol:

-

Prepare a 10 mM stock solution of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide in 100% LC-MS grade DMSO.

-

Spike the DMSO stock into 0.1 M PBS (pH 7.4) to achieve a final concentration range of 1 µM to 200 µM (final DMSO concentration ≤ 2%).

-

Incubate the plate at room temperature for 24 hours on a plate shaker (300 rpm) to allow equilibrium to be reached.

-

Filter the solution through a 0.22 µm PVDF filter plate to remove precipitated aggregates.

-

Quantify the soluble fraction using HPLC-UV against a standard curve generated in 100% organic solvent.

Phase 2: Biochemical Target Engagement (TR-FRET)

Causality & Rationale: Benzamide derivatives often exhibit intrinsic auto-fluorescence in the UV/Vis spectrum, which interferes with standard fluorescence intensity assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) circumvents this by utilizing a lanthanide donor (Europium) with a long emission half-life. By introducing a 50–100 µs time delay before measurement, short-lived background auto-fluorescence is entirely eliminated, ensuring that the signal is strictly proportional to target binding[1][2].

Step-by-Step Methodology:

-

Reagent Preparation: Dilute the Europium-labeled target protein and the XL665-labeled fluorescent tracer in TR-FRET assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

-

Compound Dispensing: Using an acoustic liquid handler, dispense N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide into a 384-well low-volume plate. Create a 10-point dose-response curve (1:3 serial dilution) starting at a top concentration of 10 µM.

-

Incubation: Add 5 µL of the protein/tracer master mix to each well. Centrifuge the plate at 1,000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

-

Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure dual emission at 620 nm (Europium donor) and 665 nm (XL665 acceptor).

-

Data Analysis: Calculate the 665/620 nm emission ratio. Plot the ratio against the log of the compound concentration and fit to a 4-parameter logistic regression to determine the IC50 . Validate the assay robustness by ensuring the Z'-factor is > 0.6.

TR-FRET Competitive Binding Workflow for IC50 Determination.

Phase 3: Cellular Target Engagement (CETSA)

Causality & Rationale: A potent biochemical IC50 does not guarantee that the compound can cross the lipid bilayer or successfully compete with high intracellular concentrations of endogenous ligands (e.g., ATP). The Cellular Thermal Shift Assay (CETSA) is employed to prove in situ target engagement. The principle relies on the thermodynamic stabilization of a protein when bound to a ligand; the compound-bound target will resist heat-induced unfolding and aggregation at higher temperatures compared to the unbound protein[3][4].

Step-by-Step Methodology:

-

Cell Treatment: Seed HEK293 or relevant target cells in a 6-well plate. Treat with 1 µM of the benzamide compound (or 0.1% DMSO vehicle control) and incubate for 1 hour at 37°C, 5% CO2 .

-

Harvest & Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes.

-

Thermal Challenge: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Quantification: Carefully extract the soluble supernatant. Resolve the soluble fraction via SDS-PAGE and quantify the target protein using Western Blotting. Plot the normalized band intensities against temperature to calculate the apparent aggregation temperature ( Tm ) shift ( ΔTm ).

Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement.

Phase 4: In Vitro ADME (Microsomal Stability)

Causality & Rationale: While the trifluoromethyl group protects the 3-position from metabolism, the cyanophenyl ring and the amide linker remain vulnerable to Phase I oxidation by hepatic Cytochrome P450 (CYP) enzymes. Evaluating the intrinsic clearance ( CLint ) in human liver microsomes (HLM) is critical to predict the in vivo half-life and determine if structural optimization is required to prevent rapid rapid first-pass clearance[5][6].

Step-by-Step Methodology:

-

Incubation Mix: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the Phase I metabolic reaction by adding NADPH to a final concentration of 1 mM. (Maintain a parallel control reaction without NADPH to account for non-CYP mediated degradation or chemical instability).

-

Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Sample Processing: Vortex vigorously and centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the percentage of the parent compound remaining. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Quantitative Data Summary

Table 1: Representative Preclinical Profiling Metrics for N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

| Assay Phase | Parameter Measured | Target / Expected Value | Scientific Rationale |

| Physicochemical | Aqueous Sol. (pH 7.4) | > 50 µM | Ensures the compound remains in solution during biological assays, preventing false negatives due to precipitation. |

| Biochemical | TR-FRET IC50 | < 100 nM | Indicates high-affinity target binding free from auto-fluorescence interference. |

| Cellular | CETSA Thermal Shift ( ΔTm ) | > 2.0 °C | Confirms that the lipophilic compound penetrates the cell membrane and thermodynamically stabilizes the target in situ. |

| ADME | Intrinsic Clearance ( CLint ) | < 20 µL/min/mg | Validates that the trifluoromethyl group successfully limits CYP-mediated metabolism, yielding an acceptable half-life. |

References

-

Molina, D. M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 2013. URL: [Link]

-

Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009. URL: [Link]

-

Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 1999. URL: [Link]

-

FDA Guidance Document. "M12 Drug Interaction Studies." U.S. Food and Drug Administration, 2024. URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

"N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide" as a potential enzyme inhibitor

Application Note: Pharmacological Characterization of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide as a Novel Class I HDAC Inhibitor

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

Benzamides represent a highly privileged class of small molecules in epigenetic drug discovery, primarily recognized as selective inhibitors of Class I Histone Deacetylases (HDAC1, 2, and 3)[1]. While classical benzamide inhibitors like Entinostat (MS-275) utilize an ortho-amino group to chelate the catalytic zinc ion (Zn²⁺) in the enzyme's active site[2], N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide (N2C-3TFM-B) introduces a novel structural paradigm.

In this molecule, the traditional amino group is replaced by a 2-cyano moiety. This cyano group acts as a unique dipole, serving either as an alternative Zinc-Binding Group (ZBG) or as an anchor within the highly conserved "foot pocket" adjacent to the active site. Concurrently, the 3-(trifluoromethyl)benzoyl group is highly lipophilic, allowing the compound to tightly pack into the narrow, hydrophobic 11 Å channel leading to the catalytic core. This dual-action binding mechanism not only enhances target affinity but also significantly improves metabolic stability and cellular permeability compared to traditional hydroxamic acids[3].

Fig 1: Mechanistic pathway of N2C-3TFM-B inhibiting HDAC to restore gene transcription.

In Vitro Biochemical Validation: Fluorometric Activity Assay

To establish the direct inhibitory potency and isoform selectivity of N2C-3TFM-B, a two-step fluorometric biochemical assay is employed.

Causality & Assay Logic: This assay relies on the catalytic removal of an acetyl group from a synthetic substrate, Boc-Lys(Ac)-AMC. In the first step, active HDAC cleaves the acetyl group. In the second step, a developer containing trypsin is added. Because trypsin cannot cleave acetylated lysine, it exclusively hydrolyzes the deacetylated product, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). To ensure this protocol is a self-validating system , it includes a Trichostatin A (TSA) maximum-inhibition control to define the assay floor, and a free-AMC standard curve to convert relative fluorescence units (RFU) into absolute molar product formation.

Step-by-Step Protocol

-

Reagent Preparation: Prepare Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA). Insight: The inclusion of BSA is critical; it acts as a carrier protein to prevent the highly lipophilic N2C-3TFM-B from non-specifically adsorbing to the plastic walls of the microplate.

-